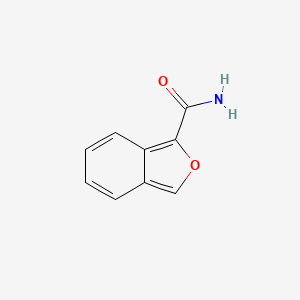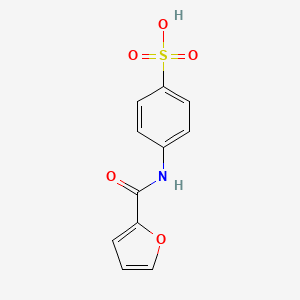
1-(3-(Ethylthio)propyl)pyrrolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Ethylthio)propyl)pyrrolidine-2-thione is a heterocyclic compound with a unique structure that includes a pyrrolidine ring and a thione groupIts molecular formula is C9H17NS2, and it has a molecular weight of 203.37 g/mol .
Vorbereitungsmethoden
The synthesis of 1-(3-(Ethylthio)propyl)pyrrolidine-2-thione can be achieved through several routes. One common method involves the reaction of pyrrolidine derivatives with sulfur-containing reagents. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve large-scale reactions using similar reagents and conditions, optimized for yield and purity.
Analyse Chemischer Reaktionen
1-(3-(Ethylthio)propyl)pyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-(3-(Ethylthio)propyl)pyrrolidine-2-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-(Ethylthio)propyl)pyrrolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound’s thione group can interact with thiol-containing enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
1-(3-(Ethylthio)propyl)pyrrolidine-2-thione can be compared with other similar compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share a similar pyrrolidine ring structure but differ in their functional groups. The presence of the ethylthio group in this compound makes it unique and may contribute to its distinct biological activities .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for ongoing research and industrial applications.
Eigenschaften
Molekularformel |
C9H17NS2 |
|---|---|
Molekulargewicht |
203.4 g/mol |
IUPAC-Name |
1-(3-ethylsulfanylpropyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C9H17NS2/c1-2-12-8-4-7-10-6-3-5-9(10)11/h2-8H2,1H3 |
InChI-Schlüssel |
KGVOWPWRLIUDOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCCN1CCCC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)

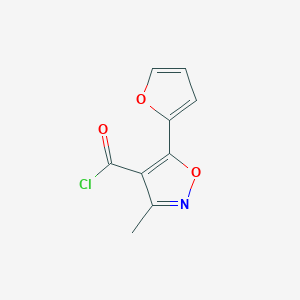


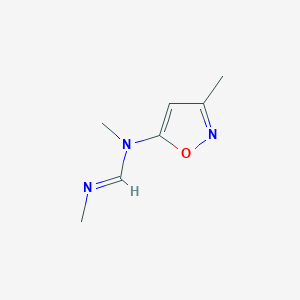
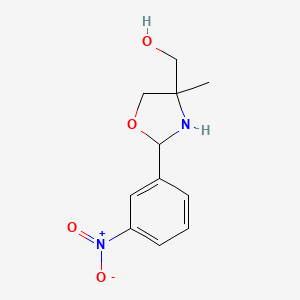

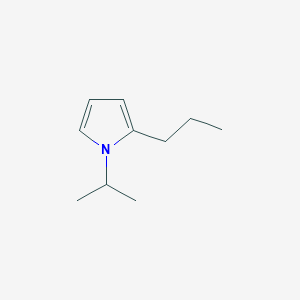
![2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874740.png)

![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
